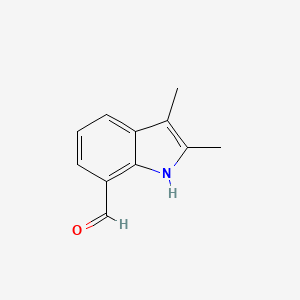

2,3-Dimethyl-1H-indole-7-carbaldehyde

Description

Chemical Identity and Nomenclature

2,3-Dimethyl-1H-indole-7-carbaldehyde is definitively identified by its Chemical Abstracts Service registry number 103987-28-6, establishing its unique identity within chemical databases. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting the precise positioning of substituents on the indole scaffold. Alternative nomenclature systems recognize this compound as 1H-Indole-7-carboxaldehyde, 2,3-dimethyl-, which emphasizes the aldehyde functionality as the primary characteristic. The compound is catalogued in major chemical databases with consistent identifiers including the PubChem Compound Identifier 28063180 and ChemSpider Identifier 21612648.

The molecular designation system assigns the molecular formula C₁₁H₁₁NO, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. The MDL number MFCD08059725 provides an additional layer of identification within chemical inventory systems. Commercial suppliers utilize various internal catalog numbers for this compound, reflecting its availability and demand in research applications. The systematic approach to nomenclature ensures precise communication regarding this specific indole derivative, distinguishing it from closely related structural isomers such as 2,7-dimethyl-1H-indole-3-carbaldehyde and 3,7-dimethyl-1H-indole-2-carbaldehyde.

Historical Context in Heterocyclic Chemistry

The development of indole chemistry traces its origins to the late nineteenth century when foundational work established the structural framework for understanding these heterocyclic systems. The word "indole" derives from "indigo," reflecting the historical connection to the blue dye produced in India during the sixteenth century, from which the heterocycle was first isolated. Adolf von Baeyer's pioneering work in 1866 demonstrated the reduction of oxindole to indole using zinc dust, establishing early synthetic approaches to the indole nucleus. This groundbreaking research provided the foundation for subsequent developments in indole chemistry, including the eventual synthesis of substituted derivatives such as this compound.

The late 1880s marked a crucial period with Emil Fischer's development of the Fischer indole synthesis, which established a systematic method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This methodology revolutionized access to indole derivatives and enabled the systematic exploration of substitution patterns. The evolution of indole synthetic methodology continued through the twentieth century with the development of complementary approaches including the Leimgruber-Batcho indole synthesis and the Baeyer-Jackson method. These advances in synthetic methodology created the foundation for accessing complex substituted indoles, including compounds with specific substitution patterns such as the 2,3-dimethyl-7-formyl arrangement found in the target compound.

Modern developments in indole chemistry have embraced contemporary methodologies including carbon-hydrogen activation and functionalization strategies, which have expanded the toolkit for synthesizing substituted indoles with precise regiocontrol. The historical progression from simple indole synthesis to sophisticated regioselective functionalization reflects the maturation of heterocyclic chemistry as a discipline. Contemporary research continues to build upon these historical foundations, developing increasingly sophisticated approaches to indole derivatization that enable access to compounds such as this compound through rational synthetic design.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound is built upon the fundamental indole framework, which consists of a benzene ring fused to a pyrrole ring in a bicyclic arrangement. The compound exhibits a molecular weight of 173.21 grams per mole, with the monoisotopic mass precisely determined as 173.084064 atomic mass units. The structural framework incorporates three distinct functional elements: two methyl substituents, the core indole heterocycle, and the aldehyde functionality, each contributing to the overall molecular properties and reactivity profile.

The spatial arrangement of substituents creates a specific three-dimensional molecular geometry that influences both chemical reactivity and physical properties. The aldehyde group at the 7 position introduces a planar carbonyl functionality that extends the conjugated system and provides a site for nucleophilic attack. The methyl groups at positions 2 and 3 contribute steric bulk that may influence conformational preferences and reaction selectivity. Computational analysis reveals that the compound exhibits limited conformational flexibility, with only one rotatable bond corresponding to the aldehyde group orientation relative to the indole plane.

The electronic structure of this compound reflects the aromatic character of the indole system combined with the electron-withdrawing nature of the aldehyde substituent. The calculated logarithm of the partition coefficient (LogP) value of 2.5 indicates moderate lipophilicity, suggesting favorable properties for membrane permeation in biological systems. The hydrogen bonding capacity is characterized by one hydrogen bond acceptor (the carbonyl oxygen) and one hydrogen bond donor (the indole nitrogen), contributing to the compound's intermolecular interaction profile. The carbon bond saturation fraction (Fsp3) of 0.181 reflects the predominantly aromatic character of the molecular framework.

Structural Classification within Indole Derivatives

This compound occupies a specific position within the broader classification system of indole derivatives, distinguished by its unique substitution pattern and functional group arrangement. The compound belongs to the category of polysubstituted indoles, specifically those bearing both alkyl and carbonyl substituents on the aromatic framework. Within the systematic classification of indole derivatives, this compound represents a member of the 7-formylindole subfamily, characterized by the presence of an aldehyde functional group at the 7 position of the indole ring system.

The structural classification system for indole derivatives considers multiple factors including substitution pattern, functional group identity, and electronic characteristics. This compound is distinguished from other dimethyl indole isomers by the specific positioning of its substituents, contrasting with compounds such as 2,7-dimethyl-1H-indole-3-carbaldehyde and 3,7-dimethyl-1H-indole-2-carbaldehyde. The presence of adjacent methyl groups at positions 2 and 3 creates a specific steric environment that influences both chemical reactivity and biological activity profiles compared to other substitution patterns.

| Compound Class | Example | Substitution Pattern | Functional Group Position |

|---|---|---|---|

| 7-Formylindoles | This compound | 2,3-dimethyl | 7-aldehyde |

| 3-Formylindoles | 2,7-Dimethyl-1H-indole-3-carbaldehyde | 2,7-dimethyl | 3-aldehyde |

| 2-Formylindoles | 3,7-Dimethyl-1H-indole-2-carbaldehyde | 3,7-dimethyl | 2-aldehyde |

The compound can be further classified within the framework of heterocyclic aromatic aldehydes, a category that encompasses various aromatic systems bearing aldehyde functionality. This classification emphasizes the reactivity characteristics imparted by the aldehyde group, including susceptibility to nucleophilic addition, oxidation to carboxylic acids, and reduction to primary alcohols. The indole nucleus classifies the compound as a nitrogen-containing heterocycle with aromatic character, placing it within the broader category of azines and distinguishing it from other heterocyclic systems such as pyridines, quinolines, and pyrimidines.

The specific arrangement of substituents in this compound creates a compound that bridges multiple classification categories, functioning as both a substituted aromatic system and a carbonyl-containing heterocycle. This dual nature influences its chemical behavior and potential applications, making it valuable as a synthetic intermediate for accessing more complex molecular architectures. The compound's position within the indole derivative classification system reflects the systematic approach to understanding structure-activity relationships within this important class of heterocyclic compounds.

Properties

IUPAC Name |

2,3-dimethyl-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-8(2)12-11-9(6-13)4-3-5-10(7)11/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWPJWMJIUZCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C=CC=C12)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650794 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-28-6 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

- The classical approach involves the Vilsmeier-Haack reaction, where an indole or substituted aniline is treated with a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- For example, 2-methylaniline derivatives can be converted to 3-indole carbaldehydes using this method.

- The reaction typically proceeds at low temperatures (0-5 °C) for reagent formation, followed by addition of the substrate and heating for several hours to complete formylation.

- After reaction completion, neutralization and recrystallization yield the aldehyde product.

Directed Lithiation and Halogen-Metal Exchange

- 7-Bromoindole derivatives can be selectively lithiated at the 7-position using strong bases like tert-butyllithium (t-BuLi).

- Subsequent reaction with electrophiles such as DMF introduces the formyl group at the 7-position.

- This method allows for regioselective functionalization and is effective for N-protected indoles.

- For example, 7-bromo-2,3-dimethylindole can be lithiated and then formylated to give the desired aldehyde.

Bartoli Indole Synthesis Followed by Functionalization

Bromomethylation and Oxidation

- N-protected 7-methylindoles can be brominated at the methyl group using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide.

- The resulting bromomethylindoles are then oxidized to the aldehyde using oxidants such as sodium bicarbonate in DMSO under microwave irradiation or manganese dioxide (MnO2).

- This method provides moderate to good yields and allows for further functional group manipulations.

Representative Experimental Procedures and Yields

Mechanistic Insights and Reaction Optimization

- The Vilsmeier-Haack formylation proceeds via electrophilic substitution of the activated iminium ion intermediate at the electron-rich 7-position.

- Directed lithiation exploits the acidity of the indole N-H or N-protected nitrogen to direct metalation selectively at the 7-position.

- Radical bromination of methyl groups is facilitated by benzoyl peroxide initiation, providing bromomethyl intermediates amenable to oxidation.

- Microwave irradiation accelerates oxidation reactions, improving yields and reducing reaction times.

- Protection of the indole nitrogen (e.g., Boc or carbethoxy groups) is often necessary to prevent side reactions and improve selectivity.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Vilsmeier-Haack Formylation | Simple reagents, well-established | Moderate regioselectivity, harsh conditions |

| Directed Lithiation | High regioselectivity, applicable to N-protected indoles | Requires strong bases, moisture sensitive |

| Bartoli Synthesis | Access to diverse substituted indoles | Multi-step, requires nitroarene precursors |

| Bromomethylation + Oxidation | Good yields, versatile intermediates | Radical conditions may cause side reactions |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.

Major Products:

Oxidation: 2,3-Dimethyl-1H-indole-7-carboxylic acid.

Reduction: 2,3-Dimethyl-1H-indole-7-methanol.

Substitution: 5-bromo-2,3-dimethyl-1H-indole-7-carbaldehyde.

Scientific Research Applications

Organic Synthesis

Role as a Building Block

2,3-Dimethyl-1H-indole-7-carbaldehyde is widely recognized for its utility in organic synthesis. It serves as a crucial building block for synthesizing diverse organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of complex compounds.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used in the synthesis of drugs targeting specific diseases. |

| Agrochemical Development | Aids in creating pesticides and herbicides. |

Fluorescent Probes

Biological Imaging

The compound is employed in the development of fluorescent probes that facilitate biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity, allowing for real-time monitoring of biological phenomena.

| Feature | Benefit |

|---|---|

| High Sensitivity | Enables detection of low-abundance targets. |

| Specificity | Reduces background noise in imaging applications. |

Material Science

Advanced Materials Development

In material science, this compound contributes to the creation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials.

| Material Type | Application |

|---|---|

| Polymers | Improves mechanical properties and thermal stability. |

| Coatings | Provides enhanced durability and resistance to wear. |

Biological Research

Enzyme Activity and Protein Interactions

The compound plays a significant role in biological research, particularly in studying enzyme activity and protein interactions. Insights gained from such studies can lead to advancements in understanding biochemical pathways and identifying potential therapeutic targets.

| Research Focus | Impact |

|---|---|

| Enzyme Kinetics | Helps elucidate mechanisms of enzyme action. |

| Protein Dynamics | Provides information on protein folding and interactions. |

Drug Development

Lead Compound Investigation

this compound is under investigation as a lead compound in drug discovery efforts. Its potential to target specific diseases offers promising avenues for developing new treatments.

| Disease Targeted | Research Outcome |

|---|---|

| Cancer | Studies indicate potential anti-cancer properties. |

| Neurological Disorders | Investigated for neuroprotective effects. |

Case Study 1: Synthesis of Anticancer Agents

Researchers utilized this compound to synthesize novel anticancer agents through a multi-step synthetic route involving palladium-catalyzed reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the compound's potential in oncology.

Case Study 2: Development of Fluorescent Probes

A study demonstrated the use of this compound in creating fluorescent probes for live-cell imaging applications. The probes enabled researchers to visualize cellular dynamics with minimal phototoxicity, highlighting their utility in real-time biological studies.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

The following comparison focuses on substituent positions, functional groups, molecular properties, and inferred reactivity. Data are derived from structural analogs in the evidence and estimated values where direct measurements are unavailable.

Structural and Functional Group Analysis

†Estimated based on typical aldehyde carbonyl shifts. ‡Derived from carboxylic acid analogs in –3, where C-7 (non-carbonyl) resonates at ~109 ppm .

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine substituents (e.g., 5-Fluoro-7-methyl-indole-3-carbaldehyde , 7-Chloro-3-methyl-indole-2-carboxylic acid ) increase polarity and may enhance intermolecular interactions.

- Methyl Groups : The 2,3-dimethyl substitution in the target compound likely reduces solubility in polar solvents compared to halogenated analogs but improves stability against oxidation .

Functional Group Reactivity :

- Aldehydes : The carbaldehyde group in this compound and 7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde enables reactions such as Schiff base formation or nucleophilic additions.

- Carboxylic Acids : 7-Chloro-3-methyl-indole-2-carboxylic acid exhibits acidity (pKa ~4–5) and participates in salt formation or esterification.

Physicochemical Properties

| Property | This compound | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 161.21 | 177.18 | 223.63 |

| Polarity | Moderate (aldehyde + methyl groups) | High (F + aldehyde) | High (Cl + COOH) |

| Estimated LogP | ~2.5 | ~2.8 | ~1.9 |

| Applications | R&D (e.g., intermediates, ligands) | Pharmaceutical intermediates | R&D, corrosion inhibitors |

Notes:

- LogP : The higher LogP of 5-Fluoro-7-methyl-indole-3-carbaldehyde reflects fluorine’s lipophilicity, whereas the carboxylic acid derivative’s lower LogP arises from its ionizable group .

- Safety : All compounds are labeled for research use only, with hazards typical of reactive aldehydes (e.g., irritation) or acids (e.g., corrosivity) .

Biological Activity

2,3-Dimethyl-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data from scientific studies.

The molecular formula of this compound is C10H11NO, with a molecular weight of approximately 173.21 g/mol. The compound features methyl groups at the 2 and 3 positions of the indole ring and an aldehyde functional group at the 7 position, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | Inactive |

| Mycobacterium smegmatis | Moderate activity |

| Candida albicans | MIC 7.80 μg/mL |

The compound demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its MIC values suggest that it could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound has notable anticancer properties. The compound was tested against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.93 |

| HCT116 (Colon Cancer) | 11.52 |

| Normal Human Cells | 87.26 (high safety) |

The IC50 values indicate that the compound effectively inhibits cancer cell growth while exhibiting a high level of safety in normal cells . Notably, its selectivity index against cancer cell lines was reported to be high, suggesting a favorable therapeutic profile.

The mechanism by which this compound exerts its biological effects involves several pathways:

- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In silico studies indicated strong binding affinity to VEGFR-2 with an IC50 value of 25 nM .

- Antioxidant Activity : Indole derivatives are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells.

- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various indole derivatives, including this compound. The researchers found that this compound not only inhibited bacterial growth but also showed promising results against cancer cell lines. The findings suggest that modifications in the indole structure can lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Dimethyl-1H-indole-7-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves formylation and alkylation steps. For example, indole derivatives can be formylated at the 7-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by methylation at the 2- and 3-positions using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Reaction optimization includes controlling temperature (e.g., 0–5°C during formylation to minimize side reactions) and stoichiometric ratios of reagents .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using melting point analysis (compare with literature values, e.g., mp 193–198°C for analogous indole carbaldehydes ).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic aldehyde proton resonance at δ 9.8–10.2 ppm and methyl group signals (δ 2.1–2.5 ppm). ¹³C NMR confirms the aldehyde carbon at δ ~190 ppm .

- IR : A strong C=O stretch (~1680 cm⁻¹) and aldehyde C-H stretch (~2820, 2720 cm⁻¹) are key indicators .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (calculated for C₁₁H₁₁NO: 173.0845).

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 provides unambiguous confirmation of the aldehyde group position and methyl substituents. Refinement protocols include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ direct methods in SHELXS .

- Validation : Check R-factor convergence (<5%) and thermal displacement parameters for methyl groups .

Advanced Research Questions

Q. How can conflicting melting point data for indole carbaldehydes be resolved in literature?

- Methodological Answer : Discrepancies (e.g., mp 193–198°C vs. 208–210°C for similar compounds ) often arise from polymorphic forms or impurities. To resolve:

Recrystallization : Use solvents like ethanol/water or DMF/acetic acid to isolate pure polymorphs .

DSC Analysis : Differential scanning calorimetry identifies phase transitions.

PXRD : Compare experimental powder patterns with simulated SCXRD data .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in anticancer pathways).

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., oxidized aldehyde to carboxylic acid).

- Stability Studies : Store samples under argon at -20°C to prevent aldehyde oxidation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy during reactions to identify intermediates .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in synthetic yields?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading).

- Moisture Control : Perform reactions under anhydrous conditions (e.g., molecular sieves in DMF) .

- Batch Analysis : Compare yields across ≥3 independent syntheses; report mean ± SD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.